1-Isopropyl-4-(4-vinylphenoxy)benzene
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Overview
Description
1-Isopropyl-4-(4-vinylphenoxy)benzene is an organic compound with the molecular formula C17H18O It is a derivative of benzene, featuring an isopropyl group and a vinylphenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-4-(4-vinylphenoxy)benzene can be synthesized through a multi-step process involving the following key steps:
Friedel-Crafts Alkylation:
Etherification: The phenol group is then etherified with 4-vinylphenol in the presence of a base such as potassium carbonate to form the vinylphenoxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-4-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-(4-formylphenoxy)-1-isopropylbenzene or 4-(4-carboxyphenoxy)-1-isopropylbenzene.
Reduction: 4-(4-ethylphenoxy)-1-isopropylbenzene.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
1-Isopropyl-4-(4-vinylphenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(4-vinylphenoxy)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
1-Isopropyl-4-(4-vinylphenoxy)benzene can be compared with other similar compounds, such as:
1-Isopropyl-4-methylbenzene (p-Cymene): Similar in structure but lacks the vinylphenoxy group, leading to different chemical reactivity and applications.
4-Isopropylphenol: Similar in having an isopropyl group but differs in the presence of a hydroxyl group instead of a vinylphenoxy group.
Uniqueness: The presence of both isopropyl and vinylphenoxy groups in this compound imparts unique chemical properties, making it versatile for various synthetic and industrial applications.
Properties
IUPAC Name |
1-ethenyl-4-(4-propan-2-ylphenoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-4-14-5-9-16(10-6-14)18-17-11-7-15(8-12-17)13(2)3/h4-13H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDMRZSPMWVKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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